molecular formula C23H25FN2O4S2 B2595522 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one CAS No. 1324170-91-3

4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one

Cat. No.: B2595522
CAS No.: 1324170-91-3
M. Wt: 476.58
InChI Key: AGTXPAAMJWHQNW-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one is a complex organic compound that features a combination of fluorophenyl, sulfonyl, benzo[d]thiazol, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorophenyl with a sulfonyl chloride reagent under basic conditions.

    Synthesis of the Benzo[d]thiazol Intermediate: The benzo[d]thiazol moiety is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.

    Coupling Reaction: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the piperidine ring is coupled with the benzo[d]thiazol intermediate.

    Final Assembly: The final step involves the coupling of the fluorophenyl sulfonyl intermediate with the piperidinyl-benzo[d]thiazol intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and benzo[d]thiazol moieties.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiols and sulfides.

    Substitution: Products vary depending on the substituent introduced, such as nitro or halogen derivatives.

Scientific Research Applications

4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and benzo[d]thiazol moieties are crucial for binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one
  • 4-((4-Bromophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one

Uniqueness

The presence of the fluorophenyl group in 4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one imparts unique electronic properties, enhancing its binding affinity and specificity for certain molecular targets compared to its chlorophenyl and bromophenyl analogs.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O4S2/c1-16-4-2-5-20-22(16)25-23(31-20)30-18-11-13-26(14-12-18)21(27)6-3-15-32(28,29)19-9-7-17(24)8-10-19/h2,4-5,7-10,18H,3,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTXPAAMJWHQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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